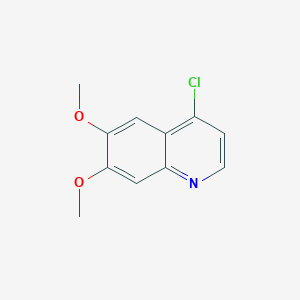

4-Chloro-6,7-dimethoxyquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHQEYBCDPZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332684 | |

| Record name | 4-Chloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35654-56-9 | |

| Record name | 4-Chloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline

An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its core characteristics, experimental protocols for its synthesis, and its role in the development of anticancer agents.

Core Physical and Chemical Properties

This compound is a solid, light brown or white to almost white crystalline powder.[1][2] It is recognized for its utility in pharmaceutical development, particularly as a crucial building block for targeted cancer therapies.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative .

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO₂[4] |

| Molecular Weight | 223.66 g/mol [5] |

| CAS Number | 35654-56-9[4] |

| Appearance | Light brown powder[1] or White to almost white powder to crystal[2] |

| Melting Point | 132 - 136 °C[2] |

| Boiling Point | 325.197 °C at 760 mmHg[6] |

| Density | 1.265 g/cm³[6] |

| Flash Point | 150.474 °C[6] |

| Purity | ≥ 98% (GC)[2], >98.0%(GC), 99%[7] |

| ¹H NMR (DMSO-d₆) | δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3] |

| Mass Spectrometry (ESI) | m/z: 224 (M+1)[8] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in drug development. Several synthetic routes have been established, with a common method involving the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

Synthesis via Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

One common method involves the use of phosphorus oxychloride (POCl₃) as both a solvent and a chlorinating agent.[3]

Procedure:

-

A mixture of 4-hydroxy-6,7-dimethoxyquinoline and phosphorus oxychloride is prepared. The ratio of the starting material to phosphorus oxychloride can range from 1:2 to 1:90 (g/mL).[3]

-

The mixture is stirred and heated to a temperature between 60-120°C for a reaction time of 1-15 hours.[3]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure.[8]

-

The residue is then quenched, for example, by pouring it into an aqueous solution of 10% potassium carbonate.[3]

-

The resulting solid crude product is collected by filtration and washed.[3][8]

-

Purification is achieved through recrystallization from a mixture of ethyl acetate (B1210297) and ethanol (B145695) to yield the final product.[3]

A similar protocol involves heating a mixture of 6,7-dimethoxynaphthalen-1-ol and POCl₃ under reflux for 6 hours.[8] After removal of excess POCl₃, the residue is treated with crushed ice and the pH is adjusted to 8 with 50% aqueous NaOH to precipitate the crude product, which is then purified by column chromatography.[8]

Key Applications and Logical Relationships

This compound is a pivotal intermediate in the synthesis of several small-molecule kinase inhibitors used in oncology.[1][3] Its structure is a key component for drugs that target signaling pathways involved in tumor growth and proliferation.

The diagram above illustrates the central role of this compound as a precursor in the synthesis of Cabozantinib and Tivozanib, both of which are significant in cancer therapy.[3]

Experimental and Synthetic Workflows

The synthesis of this compound can be achieved through various multi-step procedures. A representative workflow starts from 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, reduction/cyclization, and a final chlorination step.

This workflow demonstrates a common pathway for producing 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield the final product, this compound.[3] Another documented approach begins with 3,4-dimethoxyaniline, which undergoes nitration and reduction, followed by cyclization and chlorination.[3] The choice of synthetic route can depend on factors such as the availability of starting materials and desired yield.[3]

References

- 1. This compound | 35654-56-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR [sigmaaldrich.com]

- 6. 6,7-Dimethoxy-4-chloroquinoline, CAS No. 35654-56-9 - iChemical [ichemical.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

The Lynchpin in Modern Kinase Inhibitor Synthesis: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxyquinoline

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 4-Chloro-6,7-dimethoxyquinoline

This technical guide provides an in-depth analysis of this compound, a critical intermediate in the synthesis of numerous clinically significant small molecule kinase inhibitors. This document elucidates the compound's mechanism of action within key synthetic transformations, presents structured quantitative data from various synthetic protocols, and offers detailed experimental methodologies. Visual learners will benefit from the inclusion of Graphviz diagrams illustrating reaction mechanisms and experimental workflows, providing a clear and concise understanding of the core concepts.

Core Synthetic Utility: A Versatile Electrophile for Nucleophilic Aromatic Substitution

The primary role of this compound in organic synthesis is as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline (B57606) ring system, coupled with the electronegativity of the chlorine atom at the 4-position, renders this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of a multitude of biologically active compounds, most notably in the development of anticancer therapeutics.

The general mechanism for the SNAr reaction involving this compound proceeds via a two-step addition-elimination pathway. A nucleophile, typically an aniline (B41778) or a phenol, attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

This versatile reactivity has been harnessed in the industrial-scale synthesis of several FDA-approved tyrosine kinase inhibitors, including Cabozantinib and Tivozanib.

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is paramount for its application in drug development. The most prevalent synthetic strategies involve the initial construction of the 4-hydroxy-6,7-dimethoxyquinoline core, followed by a chlorination step.

Construction of the 4-Hydroxyquinoline (B1666331) Core

Two classical named reactions are frequently employed for the synthesis of the 4-hydroxyquinoline scaffold from aniline precursors: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

-

Gould-Jacobs Reaction: This method involves the condensation of an aniline, in this case, 3,4-dimethoxyaniline, with an ethoxymethylenemalonic ester. The resulting intermediate undergoes a thermal cyclization to afford the 4-hydroxyquinoline derivative.

-

Conrad-Limpach Synthesis: This approach utilizes the reaction of an aniline with a β-ketoester. The reaction conditions, particularly temperature, can influence the regioselectivity of the final product.

A more recent and often higher-yielding method involves a sequence of nitration, condensation, and reductive cyclization starting from 3,4-dimethoxyacetophenone[1].

Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

The conversion of the 4-hydroxy group to the desired 4-chloro functionality is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1][2]. The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion in an SN2-type reaction.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its subsequent use in the preparation of key pharmaceutical intermediates.

Table 1: Synthesis of this compound

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃, Diethylene glycol dimethyl ether | 100°C, 6 h | 79.2 | [1] |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ (as solvent) | 60-120°C, 1-15 h | 75 | [1] |

| 6,7-Dimethoxynaphthalen-1-ol | POCl₃ | Reflux, 6 h | 70 | [2] |

Table 2: Synthesis of Cabozantinib Intermediate via SNAr

| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Aminophenol (B1666318) | Sodium tert-butoxide | N,N-Dimethylacetamide | 100°C, 5 h | 89.1 | CN109988108B |

Table 3: Synthesis of Tivozanib Intermediate via SNAr

| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Amino-3-chlorophenol hydrochloride | Potassium tert-butoxide | N,N-Dimethylformamide | 115°C, 5 h | 69.9 | CN102532116B |

| 4-Amino-3-chlorophenol | NaOH | DMSO | 115°C, 4.5 h | 78.0 | CN104326924A |

Detailed Experimental Protocols

Synthesis of this compound from 4-Hydroxy-6,7-dimethoxyquinoline[1]

-

To a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol) and diethylene glycol dimethyl ether (100 mL) at 20°C with stirring.

-

Add phosphorus oxychloride (30.4 g, 0.20 mol) to the mixture.

-

Heat the reaction mixture to 100°C and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction solution to 20°C.

-

Pour the cooled solution into 1200 mL of a 10% aqueous potassium carbonate solution and stir for 2 hours to precipitate the product.

-

Collect the solid by suction filtration and dry to obtain the crude product.

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate (B1210297) and ethanol (B145695) (120 mL) to yield 10.1 g (79.2%) of this compound as a gray solid.

Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Cabozantinib Intermediate)

-

In a reaction vessel, dissolve this compound (10 g, 0.045 mol) and 4-aminophenol (6.9 g, 0.063 mol) in 50 mL of N,N-dimethylacetamide.

-

Cool the mixture to 0°C.

-

Slowly add a suspension of sodium tert-butoxide (6.1 g, 0.063 mol) in 50 mL of N,N-dimethylacetamide.

-

After the addition is complete, heat the reaction mixture to 100°C for 5 hours.

-

Cool the reaction to 0°C and add 400 mL of purified water.

-

Stir the mixture for 15-16 hours to induce crystallization.

-

Collect the precipitate by filtration and wash the filter cake with 20 mL of purified water to obtain 11.8 g (89.1%) of the title compound.

Mandatory Visualizations

Reaction Mechanisms

Caption: Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Caption: Chlorination of 4-hydroxyquinoline using POCl₃.

Caption: General mechanism of SNAr with this compound.

Experimental Workflows

Caption: Experimental workflow for the synthesis of a key Cabozantinib intermediate.

References

biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-6,7-dimethoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the vast library of quinoline derivatives, this compound has emerged as a particularly important intermediate and building block for the synthesis of potent therapeutic agents. Its structure allows for versatile chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their significant potential in oncology.

Synthesis of this compound Derivatives

The parent compound, this compound, is a key intermediate in the synthesis of several approved antineoplastic drugs, including Cabozantinib and Tivozanib.[2][3] A common synthetic route involves a multi-step process starting from 3,4-dimethoxy acetophenone (B1666503).[3]

A general workflow for the synthesis is outlined below:

-

Nitration: 3,4-dimethoxy acetophenone is nitrated to yield 2-nitro-4,5-dimethoxy acetophenone.[3]

-

Condensation: The resulting compound is condensed with N,N-dimethylformamide dimethyl acetal.[3]

-

Reduction and Cyclization: A hydrogenation reaction leads to reduction and subsequent intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[3]

-

Chlorination: The hydroxyl group at the 4-position is then chlorinated to produce the final this compound intermediate.[3]

Derivatives are typically synthesized by reacting this compound with various substituted anilines or other nucleophiles in a suitable solvent like isopropanol, often under reflux conditions.[4]

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

The primary anticancer mechanism of these derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2]

2.1.1. Inhibition of Tyrosine Kinases (c-Met, VEGFR)

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is vital in the development and progression of many cancers.[4] Several 4-anilino-6,7-dimethoxyquinoline derivatives, synthesized from the 4-chloro precursor, have been identified as potent inhibitors of the c-Met tyrosine kinase.[4] These compounds function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling.

Furthermore, this scaffold is integral to drugs like Cabozantinib and Tivozanib, which are multi-kinase inhibitors targeting receptors such as VEGFR, MET, and others involved in tumor angiogenesis and metastasis.[2][3]

2.1.2. Inhibition of Topoisomerase I

A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been developed as inhibitors of Topoisomerase I (TOP1), an enzyme critical for DNA replication and repair.[5] These compounds are designed to mimic other known TOP1 inhibitors by intercalating into the DNA and stabilizing the TOP1-DNA cleavage complex. This action leads to DNA strand breaks and ultimately triggers cancer cell death.[5]

Other Biological Activities

While oncology is the primary focus, the versatile quinoline core suggests potential for other therapeutic applications.

-

Antimicrobial Properties: The parent compound, this compound-3-carbonitrile, has been explored for its potential antimicrobial effects.[2]

-

Antiparasitic Activity: Quinoline derivatives have historically been the cornerstone of antimalarial therapy.[6] Specific derivatives of 2- and 3-aminoquinoline (B160951) have shown activity against Trypanosoma cruzi and Leishmania mexicana.[7] While data specific to this compound derivatives is limited in this area, it remains a field for potential exploration.

Quantitative Biological Data

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).

Table 1: c-Met Kinase Inhibitory Activity of Selected 6,7-dimethoxy-4-anilinoquinoline Derivatives

| Compound ID | R Group on Anilino Ring | c-Met IC₅₀ (µM) | Reference |

|---|---|---|---|

| 12c | 4-Fluoro | 0.11 | [4] |

| 12f | 4-Chloro | 0.057 | [4] |

| 12g | 4-Bromo | 0.065 | [4] |

| 12i | 3-Iodo | 0.083 | [4] |

| 12q | 2,6-Dichloro | 0.031 | [4] |

| 12r | 3,4-Dichloro | 0.046 | [4] |

(Data extracted from Zhang, Q-W., et al., Eur J Med Chem, 2018)[4]

Table 2: In Vitro Anticancer Activity of Selected 4-alkoxy-2-aryl-6,7-dimethoxyquinolines

| Compound ID | Cell Line Panel | GI₅₀ MG-MID (µM) | Most Sensitive Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 14h | NCI-60 | 1.34 | Melanoma (LOX IMVI) | 0.116 | [5] |

| 14m | NCI-60 | 1.26 | Melanoma (LOX IMVI) | 0.141 | [5] |

| 14p | NCI-60 | 1.30 | Melanoma (LOX IMVI) | 0.134 | [5] |

(Data extracted from Elbadawi, M. M., et al., Bioorg Chem, 2021)[5]

Experimental Protocols

The evaluation of novel quinoline-based drug candidates follows a structured preclinical workflow, beginning with in silico predictions, followed by in vitro assays and in vivo studies.[1]

In Vitro Cytotoxicity Assay (CCK-8 Method)

This assay is fundamental for determining a compound's potency against cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[1]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This assay is used to determine the IC₅₀ of a compound against a specific kinase, such as c-Met.[1][4]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the target kinase (e.g., c-Met), a fluorescently labeled peptide substrate, and ATP.[1]

-

Compound Addition: Add the quinoline derivative at various concentrations to the reaction mixture.[1]

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Electrophoresis: Load the samples onto a microfluidic chip (e.g., Caliper Life Sciences system). The phosphorylated and unphosphorylated peptides will be separated based on charge and size.[1][4]

-

Detection: Measure the fluorescence of both the substrate and product peaks.[1]

-

Analysis: Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. Determine the IC₅₀ value from the dose-response curve.[1][4]

Conclusion and Future Directions

The this compound core is a highly valuable scaffold in modern drug discovery. Its derivatives have demonstrated potent biological activity, particularly as anticancer agents through the inhibition of critical signaling kinases like c-Met and enzymes such as Topoisomerase I. The established synthetic routes and the scaffold's amenability to chemical modification make it an attractive starting point for the development of new therapeutics. Future research will likely focus on optimizing the potency and selectivity of these derivatives, exploring novel substitutions to overcome drug resistance, and investigating their potential against a broader range of diseases, including parasitic and microbial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]

- 3. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Chloro-6,7-dimethoxyquinoline has emerged as a critical intermediate in the synthesis of potent and targeted therapies, particularly in the field of oncology. This technical guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic pathways and targeted signaling cascades to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Quinoline and its analogues are heterocyclic aromatic compounds that have long been a source of inspiration for medicinal chemists due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The introduction of a chlorine atom at the 4-position and methoxy (B1213986) groups at the 6- and 7-positions yields this compound, a highly versatile synthetic intermediate[2][3]. This compound serves as a cornerstone for the development of targeted cancer therapies, most notably as a key building block for several tyrosine kinase inhibitors (TKIs)[4][5]. Its unique electronic and steric properties make it an ideal scaffold for nucleophilic substitution reactions, enabling the construction of complex bioactive molecules[3].

Synthesis of this compound

The synthesis of this compound is a critical process for the subsequent development of its derivatives. Several synthetic routes have been established, often involving the chlorination of a 4-hydroxyquinoline (B1666331) precursor.

Synthetic Pathway Overview

A common and efficient multi-step synthesis starts from 3,4-dimethoxyacetophenone. This route involves nitration, condensation, reductive cyclization, and finally, chlorination to yield the target compound.

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods described in the literature[5].

Step 1: Nitration of 3,4-dimethoxyacetophenone

-

Reactants: 3,4-dimethoxyacetophenone.

-

Procedure: 3,4-dimethoxyacetophenone is nitrated to prepare 2-nitro-4,5-dimethoxyacetophenone[5].

-

Result: 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation

-

Reactants: 2-nitro-4,5-dimethoxyacetophenone, N,N-dimethylformamide dimethyl acetal[5].

-

Procedure: 2-nitro-4,5-dimethoxyacetophenone is dissolved in a suitable solvent (e.g., toluene). N,N-dimethylformamide dimethyl acetal is added, and the mixture is heated. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration[5].

-

Result: 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one[5].

Step 3: Reduction and Cyclization

-

Reactants: 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

-

Procedure: The product from the previous step undergoes hydrogenation, followed by molecular reduction cyclization[5].

-

Result: 4-hydroxy-6,7-dimethoxyquinoline[5].

Step 4: Chlorination

-

Reactants: 4-hydroxy-6,7-dimethoxyquinoline, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[5][6].

-

Procedure: 4-hydroxy-6,7-dimethoxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride, often in a suitable solvent. The reaction mixture is heated, and upon completion, the product is isolated by quenching the reaction mixture with a basic aqueous solution and filtering the resulting solid[5].

-

Result: this compound.

Role as a Key Intermediate in Drug Development

This compound is a pivotal intermediate in the synthesis of several clinically important anticancer drugs, particularly tyrosine kinase inhibitors[4][5]. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains, which are crucial for binding to the target kinases.

Caption: Role as a key intermediate in drug synthesis.

This versatile scaffold has been instrumental in the development of drugs like Cabozantinib and Tivozanib, which are approved for the treatment of various cancers, including medullary thyroid carcinoma and renal cell carcinoma[3][4][5].

Biological Activities of this compound Derivatives

While this compound itself primarily serves as a synthetic precursor, its derivatives exhibit a wide range of potent biological activities, most notably as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity

Derivatives of this compound have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Table 1: In Vitro Anticancer Activity of 4-Anilino-6,7-dimethoxyquinoline Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 12f | c-Met | - | [7] |

| 12r | c-Met | - | [7] |

| 12c | c-Met | - | [7] |

| 14m | Leukemia (SR) | 0.133 | [1] |

| 14m | Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [1] |

| 14m | Colon Cancer (COLO205) | 0.401 | [1] |

| 14m | CNS Cancer (SF-295) | 0.328 | [1] |

| 14m | Melanoma (LOX IMVI) | 0.116 | [1] |

| 14m | Ovarian Cancer (NCI/ADR-RES) | 0.247 | [1] |

| 14m | Renal Cancer (CAKI-1) | 0.458 | [1] |

| 14m | Breast Cancer (T-47D) | 0.472 |[1] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. The original source for compounds 12f, 12r, and 12c did not provide specific IC₅₀ values but identified them as potent inhibitors.

Antimicrobial Research

In addition to its prominent role in oncology, this compound has been explored as a precursor for compounds with potential antimicrobial properties[2]. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.

Targeted Signaling Pathways

Derivatives of this compound exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. These compounds typically function as ATP-competitive inhibitors of tyrosine kinases.

Caption: Inhibition of key oncogenic signaling pathways.

Key targets for these derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can halt tumor growth and proliferation[8].

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Blocking VEGFR disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients[5].

-

c-Met: This receptor is involved in tumor invasion and metastasis. Its inhibition is a key therapeutic strategy[5][7].

Conclusion

This compound is a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its value lies not in its own biological activity, but in its role as a highly adaptable and strategically vital scaffold for the synthesis of potent and selective kinase inhibitors. The synthetic accessibility of this intermediate, coupled with the proven clinical success of its derivatives like Cabozantinib and Tivozanib, ensures that it will remain a focus of drug discovery and development efforts. Future research will likely continue to leverage this privileged core to generate novel therapeutics targeting a broader range of diseases.

References

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]

- 4. This compound | 35654-56-9 [chemicalbook.com]

- 5. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 35654-56-9 | FC42168 [biosynth.com]

A Technical Guide to 4-Chloro-6,7-dimethoxyquinoline: A Versatile Precursor for Potent Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Within this field, the quinoline (B57606) scaffold serves as a privileged structure, forming the core of many clinically successful inhibitors.

This technical guide focuses on 4-chloro-6,7-dimethoxyquinoline , a key intermediate and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its structure provides a robust foundation for derivatization, particularly through nucleophilic aromatic substitution at the C4 position. This allows for the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document will provide an in-depth overview of its synthetic utility, detail experimental protocols for inhibitor synthesis and evaluation, and explore the mechanism of action against key oncogenic kinases such as c-Met.

I. Synthesis of Kinase Inhibitors from this compound

The primary synthetic route to developing kinase inhibitors from this compound is the nucleophilic aromatic substitution reaction.[1] In this reaction, the electron-deficient quinoline ring facilitates the displacement of the chlorine atom at the C4 position by a nucleophile, typically the amino group of a substituted aniline (B41778).[1] This reaction is generally robust, high-yielding, and tolerant of a wide range of functional groups on the aniline partner, making it an ideal strategy for building chemical libraries for screening.

This protocol is adapted from the procedure for synthesizing 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors.[2][3]

-

Reactant Preparation : In a round-bottom flask, suspend this compound (1.0 equivalent, e.g., 5 mmol) in isopropanol (approx. 8 mL per mmol of quinoline).

-

Addition of Aniline : Add the appropriate substituted aniline (1.2 equivalents, e.g., 6 mmol) to the suspension.

-

Reaction Condition : Stir the mixture and heat it to reflux (approximately 82°C for isopropanol) for 5 hours.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).[1]

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature.[1] Concentrate the reaction mixture under reduced pressure to remove the solvent.[2]

-

Purification : The resulting solid residue is purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of dichloromethane (B109758) and methanol (B129727) (e.g., starting from 100% CH₂Cl₂ and gradually increasing the proportion of CH₃OH, such as a final mixture of 10:1 CH₂Cl₂/CH₃OH).[3]

-

Characterization : Combine the purified fractions containing the desired product and evaporate the solvent to yield the final 4-anilino-6,7-dimethoxyquinoline derivative.[1] The structure and purity can be confirmed using techniques such as NMR and high-resolution mass spectrometry (HRMS).[2]

II. Application: Targeting the c-Met Kinase

The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, survival, and migration.[2] Its dysregulation is strongly implicated in tumorigenesis and metastasis, making c-Met a prime target for cancer therapy.[4] Several potent c-Met inhibitors have been successfully synthesized using the this compound precursor.

The following table summarizes the biological activity of a series of 4-anilino-6,7-dimethoxyquinoline derivatives bearing a benzimidazole (B57391) moiety. These compounds were synthesized and evaluated for their ability to inhibit the c-Met tyrosine kinase.[2][3][4]

| Compound ID | Aniline Substituent (R) on Benzimidazole | Yield (%) | c-Met IC₅₀ (µM) |

| 12c | 4-Fluoro | 60% | > 10 |

| 12f | 4-Chloro | 58% | 0.055 ± 0.012 |

| 12g | 4-Bromo | 64% | 0.041 ± 0.006 |

| 12n | 3-Trifluoromethyl | 55% | 0.030 ± 0.008 |

| 12q | 2,6-Dichloro | 57% | > 10 |

| 12r | 3,4-Dichloro | 52% | 0.063 ± 0.015 |

Data sourced from Zhang et al. (2019).[2][3] As shown, substitutions on the aniline moiety significantly impact inhibitory potency. Compound 12n , with a 3-trifluoromethyl group, demonstrated the most potent activity against c-Met with an IC₅₀ value of 0.030 µM.[3][4]

III. Biological Evaluation: In Vitro Kinase Activity Assay

To determine the potency of newly synthesized compounds, an in vitro kinase activity assay is essential.[5] These assays measure the transfer of a phosphate (B84403) group from ATP to a specific substrate, a reaction catalyzed by the kinase.[5] The inhibitory effect of a compound is quantified by its ability to reduce this activity. There are various methods available, including radiometric assays and non-radioactive fluorescence-based or ELISA-based assays.[5][6]

This protocol provides a generalized framework for a non-radioactive, ELISA-based kinase activity assay, adapted from commercially available kits and literature methods.[7]

-

Plate Preparation : Soak the wells of a substrate-coated microtiter plate with Kinase Assay Dilution Buffer for 10 minutes at room temperature.[7] Aspirate the liquid from all wells.

-

Sample Addition : Add the test compounds (inhibitors) at various concentrations to the designated wells. Include positive (kinase, no inhibitor) and negative (no kinase) controls. Add the purified kinase enzyme to all wells except the negative control.

-

Kinase Reaction Initiation : Start the kinase reaction by adding an ATP-containing reaction buffer to each well.[8]

-

Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.[9]

-

Detection :

-

Wash the wells several times with a wash buffer to remove ATP and non-bound reagents.

-

Add a phospho-specific primary antibody that recognizes only the phosphorylated substrate to each well.[7] Incubate for 60 minutes at room temperature.

-

Wash the wells again.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[7] Incubate for 30 minutes at room temperature.

-

-

Signal Generation :

-

Data Analysis : Measure the absorbance of each well using a microplate reader at 450 nm.[7] The inhibitor's potency (IC₅₀) is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

IV. Conclusion

This compound is a highly valuable and synthetically tractable precursor in the field of medicinal chemistry. Its straightforward reactivity via nucleophilic aromatic substitution allows for the rapid generation of diverse libraries of 4-anilinoquinoline derivatives. As demonstrated with the development of potent c-Met inhibitors, strategic modification of the aniline moiety enables fine-tuning of biological activity, leading to compounds with nanomolar potency. The established protocols for synthesis and biological evaluation provide a clear and reproducible path for researchers aiming to discover and optimize novel kinase inhibitors for therapeutic applications. The continued exploration of this scaffold is likely to yield new and effective candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 7. abcam.com [abcam.com]

- 8. In vitro kinase assay [protocols.io]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

The Lynchpin of Kinase Inhibition: A Technical Guide to the Core Intermediate in Cabozantinib and Tivozanib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the pivotal role of a common chemical scaffold in the synthesis of two potent multi-targeted tyrosine kinase inhibitors: Cabozantinib and Tivozanib. A comprehensive understanding of the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinoline , is paramount for researchers and professionals engaged in the development of novel anti-cancer therapeutics. This document provides a detailed exploration of the synthetic pathways, experimental protocols, and the critical signaling cascades targeted by these drugs.

The Core Moiety: 6,7-Dimethoxyquinoline

The synthetic pathways to both Cabozantinib and Tivozanib diverge from a common, crucial intermediate: This compound . The efficient construction of this quinoline (B57606) core is a foundational aspect of the overall drug synthesis. The most prevalent synthetic route commences with the commercially available 3,4-dimethoxyacetophenone.

The initial step involves the nitration of 3,4-dimethoxyacetophenone to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one. This is followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. Subsequent reduction and cyclization of this intermediate, typically through catalytic hydrogenation, affords the key precursor, 6,7-dimethoxyquinolin-4-ol . Finally, chlorination of the hydroxyl group, commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the pivotal intermediate, This compound .

Divergent Paths to Potent Kinase Inhibitors

From this shared molecular hub, the syntheses of Cabozantinib and Tivozanib proceed along distinct trajectories, each culminating in a unique molecular architecture tailored for specific kinase inhibition profiles.

Synthesis of Cabozantinib

The synthesis of Cabozantinib involves the nucleophilic aromatic substitution of this compound with 4-aminophenol (B1666318). This reaction yields the intermediate 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline . The final step is an amidation reaction between this aniline (B41778) derivative and 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride, which is itself prepared from 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid and 4-fluoroaniline.

Synthesis of Tivozanib

The pathway to Tivozanib also begins with the reaction of this compound, in this case with 4-amino-3-chlorophenol (B108459), to form 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline. The synthesis is completed by a urea (B33335) formation step, reacting the aniline intermediate with phenyl chloroformate and 3-amino-5-methylisoxazole (B124983).

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key synthetic steps for the common intermediate and the subsequent formation of Cabozantinib and Tivozanib, based on representative literature protocols.

Table 1: Synthesis of the Common Intermediate, this compound

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Nitration | 3,4-Dimethoxyacetophenone | Nitric acid, Acetic acid | Acetic acid | 40 | 3 | 75 |

| 2. Condensation | 2-Nitro-4,5-dimethoxyacetophenone | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Dimethylformamide (DMF) | 120 | 4 | 68 |

| 3. Reduction & Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | H₂, Catalyst (e.g., Pd/C) | - | 100 | 1-24 | - |

| 4. Chlorination | 6,7-Dimethoxyquinolin-4-ol | Phosphorus oxychloride (POCl₃) | Diethylene glycol dimethyl ether | 100 | 6 | 79.2 |

Table 2: Synthesis of Cabozantinib from the Common Intermediate

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Nucleophilic Aromatic Substitution | This compound | 4-Aminophenol, Potassium carbonate | N,N-Dimethylformamide (DMF) | 100 | 4-5 | 90 |

| 2. Amidation | 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride, Potassium carbonate | Tetrahydrofuran (B95107), Water | 25-30 | 2 | - |

Table 3: Synthesis of Tivozanib from the Common Intermediate

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Nucleophilic Aromatic Substitution | This compound | 4-Amino-3-chlorophenol hydrochloride, Strong base (e.g., NaH) | N,N-Dimethylformamide (DMF) | - | - | - |

| 2. Urea Formation | 4-((2-Chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline | Phenyl chloroformate, 3-Amino-5-methylisoxazole | N,N-Dimethylformamide (DMF) | Reflux | 5 | 86.1 |

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 3,4-Dimethoxyacetophenone To a solution of 3,4-dimethoxyacetophenone in acetic acid, 65% nitric acid is added dropwise while maintaining the temperature at 40°C. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with DMF-DMA 2-Nitro-4,5-dimethoxyacetophenone is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal is added. The mixture is heated to 120°C and refluxed for 4 hours. After cooling, the reaction mixture is poured into water to precipitate the product, which is then filtered and dried to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Step 3: Reduction and Cyclization to 6,7-dimethoxyquinolin-4-ol 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one is subjected to catalytic hydrogenation in a suitable solvent. The reaction is carried out under hydrogen pressure at 100°C for 1-24 hours. The crude product is then purified by recrystallization to give 6,7-dimethoxyquinolin-4-ol.

Step 4: Chlorination of 6,7-dimethoxyquinolin-4-ol 6,7-Dimethoxyquinolin-4-ol is suspended in diethylene glycol dimethyl ether, and phosphorus oxychloride is added. The mixture is heated to 100°C for 6 hours. After cooling, the reaction mixture is poured into an aqueous solution of potassium carbonate. The resulting solid is filtered, dried, and recrystallized from a mixture of ethyl acetate (B1210297) and ethanol (B145695) to yield this compound.

Protocol 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Cabozantinib Intermediate)

To a solution of this compound in DMF, 4-aminophenol and potassium carbonate are added. The mixture is heated to 100°C for 4-5 hours. After completion of the reaction, the mixture is cooled and the product is isolated to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[1]

Protocol 3: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)

1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid is reacted with thionyl chloride in tetrahydrofuran to generate the corresponding acid chloride in situ.[2] To this solution, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and potassium carbonate in a mixture of water and tetrahydrofuran are added.[2] The reaction is stirred at room temperature for 2 hours to afford Cabozantinib.[2]

Protocol 4: Synthesis of 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline (Tivozanib Intermediate)

This compound is reacted with 4-amino-3-chlorophenol hydrochloride in the presence of a strong base such as sodium hydride in DMF to yield 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline.

Protocol 5: Synthesis of N-(2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(5-methylisoxazol-3-yl)urea (Tivozanib)

To a solution of 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline in DMF, phenyl chloroformate and 3-amino-5-methylisoxazole are added. The mixture is refluxed for 5 hours. After cooling, the product is precipitated by the addition of ethanol, filtered, and dried to give Tivozanib.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Cabozantinib and Tivozanib, as well as a generalized experimental workflow for their synthesis.

Caption: Synthetic workflow for Cabozantinib and Tivozanib.

Caption: Targeted signaling pathways of Cabozantinib and Tivozanib.

References

- 1. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.

Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline (B41778) with glycerol (B35011), typically in the presence of an oxidizing agent like nitrobenzene.[2][3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[5]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

-

Ferrous sulfate (B86663) (optional, as a moderator for the exothermic reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.

-

Slowly add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.

-

Gently heat the mixture. The reaction is highly exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, continue heating to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

-

Neutralize the excess acid with a suitable base, such as sodium hydroxide (B78521) solution, until the solution is alkaline.

-

Isolate the crude quinoline from the reaction mixture, often by steam distillation.

-

Purify the obtained quinoline by fractional distillation.

Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, developed by Oscar Doebner and Wilhelm von Miller, allows for the synthesis of substituted quinolines.[6][7] This method utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ, reacting with anilines in the presence of an acid catalyst.[7] The mechanism is thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8]

Experimental Protocol: Doebner-von Miller Synthesis of 2-methylquinoline (B7769805) (Quinaldine)

Materials:

-

Aniline

-

Crotonaldehyde (or generated in situ from acetaldehyde)

-

Hydrochloric Acid or other acid catalyst (e.g., zinc chloride)

-

Oxidizing agent (often atmospheric oxygen or the anil intermediate)

Procedure:

-

Prepare a solution of aniline in an acidic medium (e.g., aqueous hydrochloric acid).

-

Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the aniline solution with stirring. The reaction can be exothermic.

-

If using a Lewis acid catalyst like zinc chloride, it is added to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., chloroform (B151607) or ether).

-

Wash the organic layer with water and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation.

Combes Quinoline Synthesis (1888)

The Combes synthesis, reported by Alphonse Combes, provides a route to 2,4-disubstituted quinolines.[9][10] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization under acidic conditions.[10]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline (B72138)

Materials:

-

Aniline

-

Acetylacetone (B45752) (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically at a temperature range of 100-140°C.

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., ammonia (B1221849) or sodium hydroxide).

-

The product may precipitate out and can be collected by filtration, or it can be extracted with an organic solvent.

-

Purify the crude 2,4-dimethylquinoline by recrystallization or distillation.

Conrad-Limpach-Knorr Synthesis (1887)

This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, offers a pathway to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[11][12][13] The reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome is temperature-dependent: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures lead to 2-hydroxyquinolines (Knorr product).[12][13]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

-

Aniline

-

Ethyl acetoacetate (B1235776) (a β-ketoester)

-

Inert solvent (e.g., mineral oil, diphenyl ether)

-

Acid catalyst (optional, for the initial condensation)

Procedure:

-

Condensation (low temperature): Mix aniline and ethyl acetoacetate, optionally with a catalytic amount of acid, and stir at a moderate temperature (e.g., room temperature to 100°C) to form the β-anilinocrotonate intermediate.

-

Cyclization (high temperature): Heat the intermediate in a high-boiling inert solvent (e.g., mineral oil) to a high temperature (around 250°C).[11]

-

The cyclization reaction results in the formation of the 4-quinolone product.

-

After cooling, the product often precipitates and can be collected by filtration.

-

Wash the crude product with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.

-

Recrystallize the product from an appropriate solvent to obtain pure 4-hydroxy-2-methylquinoline.

Friedländer Synthesis (1882)

The Friedländer synthesis, discovered by Paul Friedländer, is a versatile method for preparing substituted quinolines.[14] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester), typically under acidic or basic catalysis.[14][15]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.

-

Add the acid or base catalyst to the reaction mixture.

-

Heat the mixture under reflux until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the pure substituted quinoline.

Quantitative Comparison of Classical Quinoline Syntheses

The choice of a particular classical synthesis method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following table summarizes key quantitative aspects of these methods.

| Synthesis Method | Typical Reactants | Key Reagents/Conditions | Typical Yields | Scope and Limitations |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Variable, often moderate | Produces unsubstituted or simple substituted quinolines. Reaction can be violent. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) | Moderate to good | Allows for a wider range of substituted quinolines. |

| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | Good to excellent | Yields 2,4-disubstituted quinolines. |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | High temperature for cyclization | Good to excellent | Produces 4-hydroxyquinolines (lower temp) or 2-hydroxyquinolines (higher temp). |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base catalyst | Good to excellent | Versatile for a wide range of substituted quinolines; regioselectivity can be an issue with unsymmetrical ketones. |

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms of the classical quinoline synthesis methods.

Caption: Reaction pathway of the Skraup Synthesis.

Caption: Reaction pathway of the Doebner-von Miller Synthesis.

Caption: Reaction pathway of the Combes Synthesis.

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr Synthesis.

Caption: Alternative mechanistic pathways of the Friedländer Synthesis.

Modern Advancements in Quinoline Synthesis: The Green Chemistry Revolution

While the classical methods are robust, they often suffer from harsh reaction conditions, the use of hazardous reagents, and low atom economy. In recent decades, a strong emphasis on green chemistry has driven the development of more sustainable and efficient protocols for quinoline synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of quinoline synthesis, it can significantly reduce reaction times and improve yields for classical methods like the Skraup and Friedländer syntheses.[16] For instance, a catalyst-free, one-pot condensation reaction for quinoline derivatives under microwave irradiation can achieve excellent yields (88-96%) in just 8-10 minutes, compared to 4-6 hours with conventional heating.[16]

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source for chemical reactions, often leading to improved yields and shorter reaction times. Ultrasound-assisted quinoline synthesis has been shown to be a green and efficient method, with the advantages of easy product isolation and good to excellent yields.[1]

Use of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as environmentally benign solvents and catalysts. They have been successfully employed in various quinoline syntheses, including modifications of the Skraup and Friedländer reactions, often leading to higher yields and easier product separation.[17] For example, a Friedländer condensation catalyzed by α-chymotrypsin in an ionic liquid aqueous solution demonstrated excellent yields at lower temperatures and reduced enzyme loading.[18][19]

Catalyst-Free and One-Pot Syntheses

The development of catalyst-free and one-pot procedures represents a significant step towards more sustainable chemical processes. For example, a straightforward and efficient Friedländer reaction for the synthesis of quinolines has been developed in water without the need for any catalyst, achieving yields of up to 97%.[20] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, improve efficiency and reduce waste. A practical and scalable one-pot Friedländer synthesis using inexpensive reagents has been developed, yielding mono- or disubstituted quinolines in good to excellent yields (58–100%).[14]

Conclusion

The journey of quinoline synthesis, from its serendipitous discovery in coal tar to the highly sophisticated and sustainable methods of today, reflects the broader evolution of organic chemistry. The classical named reactions, while over a century old, continue to be valuable tools for the construction of the quinoline core. However, the increasing demand for environmentally friendly and efficient processes has spurred innovation, leading to a new generation of synthetic methodologies. For researchers, scientists, and drug development professionals, a deep understanding of both the historical foundations and the modern advancements in quinoline synthesis is crucial for the continued development of novel therapeutics and functional materials based on this remarkable heterocyclic scaffold.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. synarchive.com [synarchive.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 15. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-dimethoxyquinoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its quinoline (B57606) core, substituted with a chlorine atom and two methoxy (B1213986) groups, makes it a versatile building block in medicinal chemistry. Notably, it is a key precursor in the production of several tyrosine kinase inhibitors (TKIs) used in oncology, including Cabozantinib and Tivozanib.[2][3] These drugs are significant in the treatment of various cancers, such as metastatic medullary thyroid carcinoma and renal cell carcinoma.[3] This guide provides a comprehensive overview of the safety, handling, chemical properties, and synthesis of this compound to inform researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |

| Molecular Weight | 223.66 g/mol | [4] |

| CAS Number | 35654-56-9 | [2] |

| Appearance | Light brown to white crystalline powder | [2] |

| Melting Point | 130-134 °C | [1] |

| Solubility | Insoluble in water. | [5] |

| SMILES | COc1cc2c(ccnc2cc1OC)Cl | [4] |

| InChI | 1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 |

| Acute Toxicity (Oral, Category 3) | H301: Toxic if swallowed | GHS06 |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory when handling this compound:

| Category | Precautionary Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are necessary. Ensure gloves are inspected prior to use and are promptly removed and disposed of if contaminated.

-

Respiratory Protection: A NIOSH-approved respirator is required if working in a poorly ventilated area or when the potential for dust or aerosol formation exists.

-

Other: A safety shower and eyewash station must be readily accessible in the work area.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Contaminated materials should be placed in sealed, labeled containers for collection by a licensed hazardous waste disposal service.[6]

Biological Activity and Mechanism of Action (Inferred from Derivatives)

While this compound itself is primarily utilized as a chemical intermediate, its structural core is integral to the biological activity of the final drug products. The primary mechanism of action of its derivatives, such as Cabozantinib and Tivozanib, is the inhibition of tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Dysregulation of these pathways is a hallmark of many cancers.

Cabozantinib, for instance, is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. The binding of these drugs to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting tumor growth and angiogenesis.[3]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for tyrosine kinase inhibitors derived from this compound.

Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.[3]

Materials:

-

4-hydroxy-6,7-dimethoxyquinoline

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Ice

-

Aqueous sodium bicarbonate or potassium carbonate solution

-

Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6,7-dimethoxyquinoline in the anhydrous solvent.

-

Slowly add phosphorus oxychloride or thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (d, J=5.2Hz, 1H), 7.54 (d, J=5.2Hz, 1H), 7.44 (s, 1H), 7.35 (s, 1H), 3.96 (s, 3H), 3.95 (s, 3H).[3]

Mass Spectrometry (MS):

-

ESI-MS (m/z): 224.1 [M+H]⁺.[1]

Quantitative Data on Biological Activity of Derivatives

| Compound Derivative | Cancer Cell Line | GI₅₀ (µM) |

| 14e | Leukemia (CCRF-CEM) | 0.89 |

| Melanoma (LOX IMVI) | 0.227 | |

| 14f | Leukemia (RPMI-8226) | 0.98 |

| Melanoma (LOX IMVI) | 0.198 | |

| 14m | Colon Cancer (HCT-116) | 0.68 |

| Melanoma (LOX IMVI) | 0.116 | |

| 14n | Leukemia (HL-60(TB)) | 0.75 |

| Melanoma (LOX IMVI) | 0.152 |

Data extracted from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the development of targeted cancer therapies. Its handling requires strict adherence to safety protocols due to its hazardous nature. While direct biological activity data for this compound is scarce, the potent anticancer effects of its derivatives underscore the importance of the 6,7-dimethoxyquinoline (B1600373) scaffold in drug design. Further research into the biological effects of the parent compound may reveal novel therapeutic applications. This guide provides a foundational resource for professionals working with this important chemical, emphasizing safe handling, proper synthesis, and an understanding of its role in the development of life-saving medicines.

References

Methodological & Application

Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-6,7-dimethoxyquinoline, a key intermediate in the production of several anti-cancer medications, including cabozantinib (B823) and tivozanib.[1][2] The primary method detailed here involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride (POCl₃).

Overview

The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a crucial step in the synthesis of numerous pharmacologically active molecules. Phosphorus oxychloride is a common and effective chlorinating agent for this transformation.[1] The reaction proceeds by converting the hydroxyl group at the 4-position of the quinoline (B57606) ring into a chloro group. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions, to successfully synthesize this compound.

Chemical Reaction

The overall reaction is as follows:

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4-hydroxy-6,7-dimethoxyquinoline | C₁₁H₁₁NO₃ | 205.21 | Off-white to yellow solid | 285-290 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to pale yellow, fuming liquid[3] | 1.25 |

| This compound | C₁₁H₁₀ClNO₂ | 223.66 | Light brown or gray solid[1][2] | 130-132 |

Table 2: Summary of Reaction Conditions and Yields

| Method | Solvent | Reactant Ratio (Hydroxyquinoline:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phosphorus Oxychloride (as solvent) | 1:5 to 1:50 (g/mL) | 90-100 | 4-12 | Not specified | [1] |

| 2 | Diethylene glycol dimethyl ether | 1:3.5 (molar) | 100 | 6 | 79.2 | [1] |

| 3 | Acetonitrile | 1:5.8 (molar) | 77 | 13 | Not specified | [4] |

Experimental Protocols

Method 1: Phosphorus Oxychloride as both Reagent and Solvent

This protocol is adapted from a patented procedure where phosphorus oxychloride serves as both the chlorinating agent and the reaction medium.[1]

Materials:

-